molecular formula C8H11Cl2NO B14040086 (S)-2-(1-Aminoethyl)-4-chlorophenol hydrochloride

(S)-2-(1-Aminoethyl)-4-chlorophenol hydrochloride

Katalognummer: B14040086
Molekulargewicht: 208.08 g/mol
InChI-Schlüssel: QRNFYRXBPHNDKH-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE typically involves the reaction of 4-chlorophenol with (S)-1-aminoethanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and industrial applications .

Eigenschaften

Molekularformel

C8H11Cl2NO

Molekulargewicht

208.08 g/mol

IUPAC-Name

2-[(1S)-1-aminoethyl]-4-chlorophenol;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1

InChI-Schlüssel

QRNFYRXBPHNDKH-JEDNCBNOSA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)O)N.Cl

Kanonische SMILES

CC(C1=C(C=CC(=C1)Cl)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.